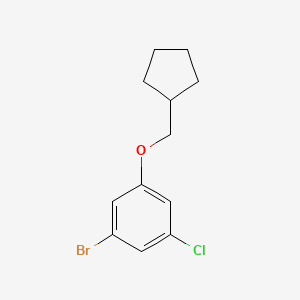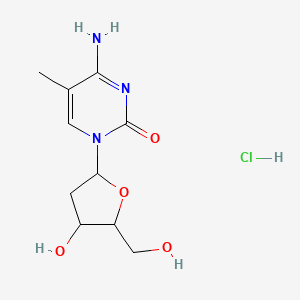
1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a cyclopentylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This reaction is catalyzed by palladium and requires mild reaction conditions, making it a preferred method for synthesizing complex aromatic compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions followed by etherification to introduce the cyclopentylmethoxy group. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Hydroxy derivatives and reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene involves its interaction with molecular targets through its halogen and ether functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the desired effect.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chlorobenzene: Lacks the cyclopentylmethoxy group, making it less complex and potentially less versatile.
1-Bromo-4-chloro-2-(cyclopentylmethoxy)benzene: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
1-Bromo-3-chloro-5-methoxybenzene: Similar but lacks the cyclopentyl group, affecting its steric and electronic properties.
Uniqueness: 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C12H14BrClO |
|---|---|
Molekulargewicht |
289.59 g/mol |
IUPAC-Name |
1-bromo-3-chloro-5-(cyclopentylmethoxy)benzene |
InChI |
InChI=1S/C12H14BrClO/c13-10-5-11(14)7-12(6-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
InChI-Schlüssel |
ILXCTZGSTHWSOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC2=CC(=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12068763.png)



![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)








